

comparative analysis of 4-Methoxy-2-nitroaniline and its structural isomers

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

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Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Structural Isomers

Executive Summary

4-Methoxy-2-nitroaniline (CAS 96-96-8), commercially known as Fast Bordeaux GP Base, is a critical intermediate in the synthesis of azo dyes and pharmaceutical actives (e.g., Omeprazole).[1] Its regiochemistry—specifically the ortho positioning of the nitro group relative to the amine—imparts unique reactivity profiles compared to its isomers.

This guide provides a technical comparison of 4-Methoxy-2-nitroaniline against its primary structural isomers: 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline. It details physicochemical differences, synthesis logic, and validated experimental protocols for researchers in drug discovery and pigment manufacturing.[2]

Structural Landscape & Physicochemical Profiling

The positioning of the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups on the aniline ring creates distinct electronic environments.[2] These variations significantly impact melting points, acid dissociation constants (pKa), and solubility.

Table 1: Comparative Physicochemical Properties

Property	4-Methoxy-2-nitroaniline (Target)	2-Methoxy-4-nitroaniline (Isomer A)	2-Methoxy-5-nitroaniline (Isomer B)
CAS Number	96-96-8	97-52-9	99-59-2
Common Name	Fast Bordeaux GP Base	4-Nitro-o-anisidine	5-Nitro-o-anisidine
Structure	Aniline, 4-OMe, 2-NO ₂	Aniline, 2-OMe, 4-NO ₂	Aniline, 2-OMe, 5-NO ₂
Appearance	Orange to Red Crystalline Solid	Yellow to Orange Powder	Orange-Red Needles
Melting Point	123 – 127 °C	138 – 142 °C	117 – 118 °C
pKa (Conj. Acid)	~1.0 – 2.0 (Predicted)*	1.02 ± 0.10	~2.31 (Predicted)
Key Application	Azo Dyes, Omeprazole Intermediate	Pigment Yellow 74 Precursor	Mereletinib Intermediate

*Note: The basicity of the amino group is drastically reduced in all isomers due to the electron-withdrawing nitro group. The 2-nitro isomer is particularly weak due to the inductive effect and potential intramolecular hydrogen bonding.

Synthesis & Regiochemistry

The synthesis of 4-Methoxy-2-nitroaniline presents a classic challenge in electrophilic aromatic substitution: directing the nitro group to the specific ortho position relative to the amine, despite the competing directing power of the para-methoxy group.

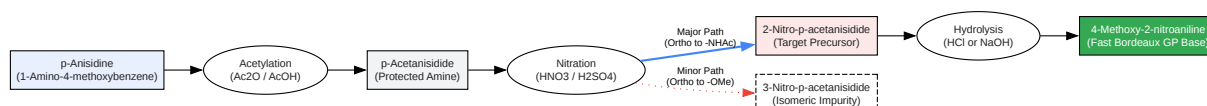
Mechanism of Action

Direct nitration of p-anisidine is hazardous and prone to oxidation. The standard industrial protocol utilizes acetylation to protect the amine.^[2]

- Protection: p-Anisidine is converted to p-acetanisidide.

- Nitration: The acetamido group (-NHAc) and methoxy group (-OCH₃) are both ortho/para directors. However, steric hindrance and electronic conditions can be tuned to favor nitration at the 2-position (ortho to amine) or 3-position (ortho to methoxy).
- Hydrolysis: The acetyl group is removed to yield the free amine.

Diagram 1: Synthesis Pathway & Regioselectivity



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Caption: Synthesis workflow for 4-Methoxy-2-nitroaniline via protected nitration, highlighting the regioselective divergence.

Experimental Protocols

Protocol A: Laboratory Synthesis (Acetylation-Nitration Route)

Context: This protocol minimizes oxidation by protecting the amine group.

1. Acetylation:

- Reagents: p-Anisidine (12.3 g, 0.1 mol), Acetic Anhydride (12 mL), Glacial Acetic Acid (50 mL).
- Procedure: Dissolve p-anisidine in acetic acid. Add acetic anhydride dropwise with stirring. Reflux for 30 minutes. Pour into ice water (200 mL). Filter the white precipitate (p-acetanilide).
- Checkpoint: Yield should be >90%. MP ~127°C.

2. Nitration:

- Reagents: p-Acetanisidide (from step 1), Conc. HNO₃ (7 mL), Conc. H₂SO₄ (15 mL).
- Procedure: Dissolve dry p-acetanisidide in H₂SO₄ at <5°C. Add HNO₃/H₂SO₄ mixture dropwise, maintaining temperature below 10°C to favor the 2-nitro isomer (kinetic control). Stir for 1 hour at 10°C. Pour onto crushed ice. Filter the yellow solid.

3. Hydrolysis:

- Reagents: Crude Nitro-acetanisidide, HCl (6M, 50 mL).
- Procedure: Reflux the solid in HCl for 45 minutes. The solution will darken. Cool to room temperature and neutralize with NaOH (10%) until pH ~8-9. The product precipitates as an orange-red solid.^[2]

Protocol B: Purification via Recrystallization

Context: Crude product often contains traces of the 3-nitro isomer.

- Solvent: Ethanol (95%).
- Method: Dissolve crude solid in minimum boiling ethanol. Add activated charcoal (0.5 g) to remove tarry oxidation byproducts. Filter hot.
- Crystallization: Allow filtrate to cool slowly to room temperature, then chill in an ice bath.
- Result: Bright orange-red needles. MP Range: 123–126°C.^[1]

Protocol C: Diazotization (Quality Control Test)

Context: Used to verify reactivity for dye applications.

- Dissolve 0.5 g of purified product in 5 mL HCl (conc) and 10 mL water. Cool to 0-5°C.^[2]
- Add NaNO₂ solution (0.25 g in 2 mL water) dropwise.
- Observation: A clear diazonium salt solution should form. If turbidity persists, unreacted starting material or isomers may be present.

- Coupling: Add to alkaline

-naphthol solution. A brilliant red precipitate (azo dye) confirms the structure.

Safety & Toxicology (Drug Development Context)

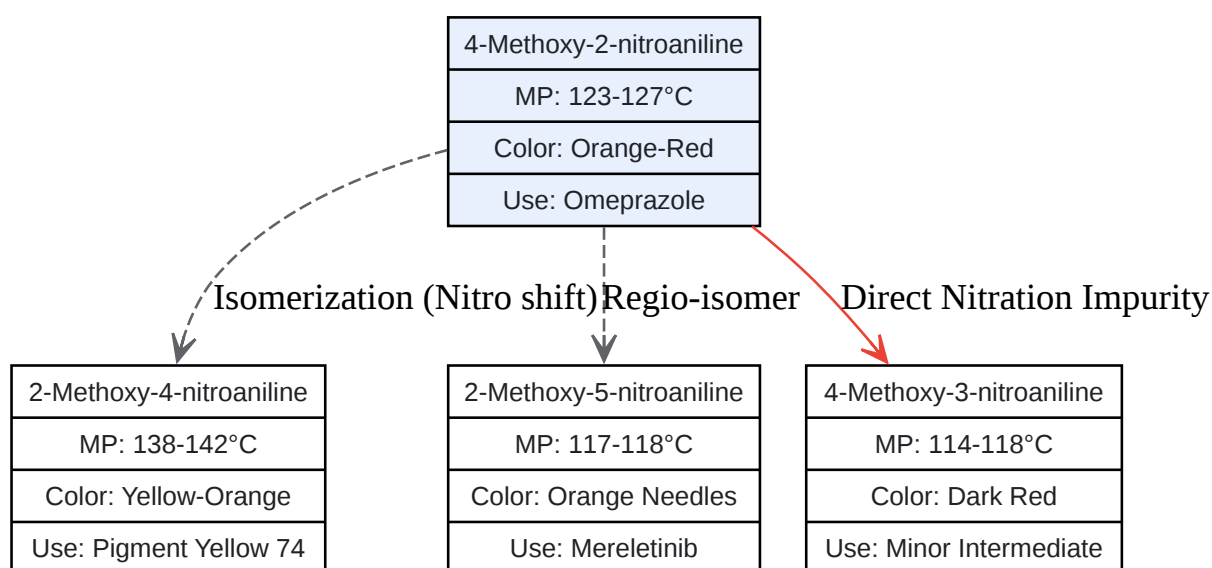
Nitroanilines are potent methemoglobinemia inducers and potential mutagens.

- Mutagenicity: Like many nitro-aromatics, 4-Methoxy-2-nitroaniline and its isomers typically test positive in the Ames Salmonella typhimurium assay (strains TA98, TA100) with metabolic activation (S9).
- Handling:
 - Skin Absorption: High risk. Wear nitrile gloves and Tyvek sleeves.
 - Inhalation: Use a localized exhaust snorkel or fume hood when handling powder.
- Storage: Store in amber vials under nitrogen to prevent slow oxidation and darkening.

Isomer Property Visualization

To aid in rapid identification, the following diagram maps the relationship between substitution patterns and melting points.

Diagram 2: Isomer Property Landscape



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Caption: Structural relationship and property mapping of methoxy-nitroaniline isomers.

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